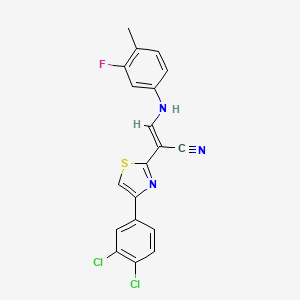

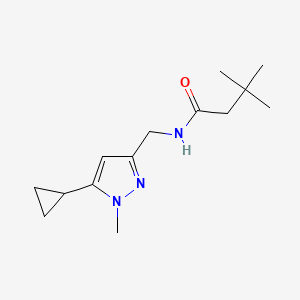

![molecular formula C25H20ClN5O2 B2588679 2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538343-85-0](/img/structure/B2588679.png)

2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class . These compounds are known for their wide range of pharmacological effects .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of 3,4-dihydropyrimidine-2-thiones with various electrophilic building blocks . The mass spectra for these compounds show the correct quasimolecular ions, and their IR spectra reveal the presence of the functional groups .Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by various spectroscopic techniques. For instance, their IR spectra reveal the presence of functional groups and the disappearance of certain groups, confirming that the reaction took place .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the reaction of 3,4-dihydropyrimidine-2-thiones with various electrophilic building blocks . The IR spectra of these compounds confirm the occurrence of these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For instance, their melting points, yields, and other properties can be determined .Scientific Research Applications

Synthesis and Characterization

Triazolopyrimidines, including derivatives similar to the specified compound, are synthesized through various methods that highlight the adaptability and versatility of these compounds in chemical synthesis. For example, a study detailed the synthesis of triazolopyrimidines from enamino nitriles, demonstrating the utility of heterocyclic compounds in creating complex molecular structures through cyclization and substitution reactions (Wamhoff, Kroth, & Strauch, 1993). This methodological approach underscores the potential for synthesizing compounds with specific properties, including those similar to the compound .

Biological and Antimicrobial Activity

Research has also explored the biological activity of triazolopyrimidines, highlighting their antimicrobial and antioxidant properties. A study on the synthesis and biological evaluation of a series of triazolopyrimidines demonstrated significant antimicrobial and antioxidant activities, suggesting potential applications in developing new therapeutic agents (Gilava, Patel, Ram, & Chauhan, 2020). These findings point to the possible use of the specified compound in medical research, particularly in designing drugs with antimicrobial properties.

Supramolecular Chemistry

Further research into pyrimidine derivatives has revealed their role in supramolecular chemistry, where they are used to create novel hydrogen-bonded supramolecular assemblies. This application is crucial for developing advanced materials with specific functions, such as catalysis, drug delivery, and the construction of molecular devices. A study focusing on pyrimidine derivatives for co-crystallization with crown ethers demonstrated the formation of complex 2D and 3D networks through hydrogen bonding, illustrating the compound's potential utility in creating new materials with unique properties (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN5O2/c1-15-21(24(33)28-19-8-3-2-4-9-19)22(16-10-12-20(32)13-11-16)31-25(27-15)29-23(30-31)17-6-5-7-18(26)14-17/h2-14,22,32H,1H3,(H,28,33)(H,27,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCGHMJVRAVJCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=C(C=C4)O)C(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588598.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2588599.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2588603.png)

![8-bromo-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2588604.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2588606.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid](/img/structure/B2588608.png)

![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2588611.png)

![6-[(4-bromobenzoyl)amino]-N-(2-fluorobenzyl)chromane-3-carboxamide](/img/structure/B2588612.png)

![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-ethyl-3-methylazetidin-2-one](/img/structure/B2588618.png)